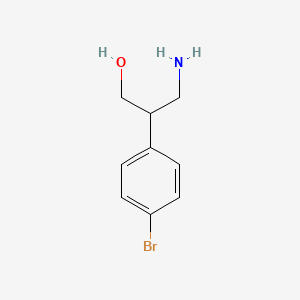

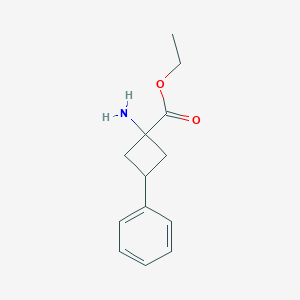

![molecular formula C30H30N2O7 B2517112 2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 872198-68-0](/img/structure/B2517112.png)

2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide" is a complex molecule that appears to be related to quinoline derivatives. Quinoline compounds have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The papers provided discuss various quinoline derivatives and their synthesis, which may offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and the formation of amide bonds. For instance, the synthesis of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines involves reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines, as described in one of the papers . Another paper details an improved synthetic route for N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, which includes a key cyclization step in a tBuONa/tBuOH system . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The compound of interest likely contains additional functional groups such as ethoxybenzoyl and ethoxyphenyl, which can influence its reactivity and interaction with biological targets. Spectroscopic techniques such as IR, 1H NMR, and mass spectrometry are commonly used to determine the structures of synthesized quinoline derivatives .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including those that lead to the formation of amide bonds, which are crucial for the synthesis of acetamide derivatives. The reactivity of these compounds can be influenced by the presence of substituents on the quinoline core and the surrounding functional groups. Structural effects on reactivity have been studied for similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of ethoxy groups and acetamide linkages in the compound of interest suggests that it may have moderate solubility in organic solvents. The purity and yield of such compounds are important for their potential commercial application, as demonstrated by the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide with a high purity level .

Scientific Research Applications

Structural and Fluorescence Properties

Research on isoquinoline derivatives, similar in structure to the compound of interest, has shown that these compounds have significant applications in the study of crystalline structures and fluorescence properties. For instance, the structural aspects of amide-containing isoquinoline derivatives have been studied for their ability to form gels and crystalline solids with mineral acids. These compounds have exhibited strong fluorescence emission, which could be useful in developing fluorescence-based sensors and imaging agents (Karmakar, A., Sarma, R., & Baruah, J., 2007).

Synthesis and Pharmaceutical Applications

Compounds with a quinazolinone framework have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, for example, have shown promising anti-inflammatory and analgesic properties, indicating potential pharmaceutical applications (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

Antitumor Activities

Research on quinazolinone analogues has also highlighted their potential in antitumor activities. A series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated in vitro for their antitumor activity, showing broad spectrum antitumor activity and highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan, I. A., et al., 2016).

properties

IUPAC Name |

2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O7/c1-5-38-21-11-7-19(8-12-21)29(34)24-17-32(18-28(33)31-20-9-13-22(14-10-20)39-6-2)25-16-27(37-4)26(36-3)15-23(25)30(24)35/h7-17H,5-6,18H2,1-4H3,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDKFUOZTFNBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

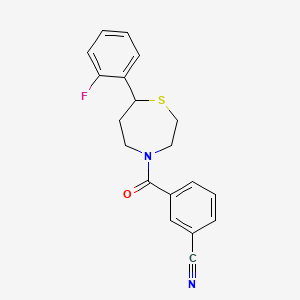

![N-(3-chlorobenzyl)-4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2517029.png)

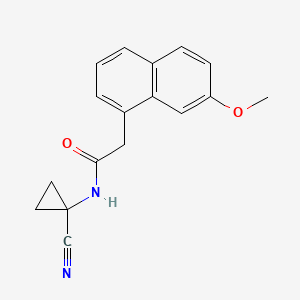

![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)

![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)

![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)

![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)

![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)